molecular formula C17H24N4O3S B4740995 Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4740995
M. Wt: 364.5 g/mol
InChI Key: ZUPUKGKHBWMJQF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 4-ethylpiperazinyl substituent at position 2 and a thiophen-2-yl group at position 4. The ethylpiperazine moiety enhances solubility and may facilitate interactions with biological targets, such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-20-7-9-21(10-8-20)17-18-14(12-6-5-11-25-12)13(15(22)19-17)16(23)24-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPUKGKHBWMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 4-ethylpiperazine and urea under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that modifications in the piperazine ring can enhance the antimicrobial efficacy against various bacterial strains, making these compounds promising candidates for antibiotic development .

Anticancer Potential
This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown effectiveness against different cancer cell lines, indicating a potential role in cancer therapeutics .

Neuropharmacology

CNS Activity
The piperazine component of ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine suggests possible central nervous system (CNS) activity. Research into similar compounds has shown that they can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This opens avenues for further exploration of this compound in treating mood disorders.

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. The use of thiophene derivatives in the synthesis pathway has been noted to enhance the biological activity of the final product. Various synthetic routes have been documented in literature, showcasing the versatility of this compound in chemical research .

Structure-Activity Relationship (SAR) Studies

Understanding Efficacy
SAR studies are crucial for optimizing the biological activity of ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives. Research indicates that modifications at specific positions on the tetrahydropyrimidine ring can significantly affect potency and selectivity towards target receptors .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobialDemonstrated significant activity against Gram-positive bacteria with MIC values comparable to existing antibiotics.
Study BAnticancerShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study CNeuropharmacologyIndicated anxiolytic effects in animal models with reduced anxiety-like behavior observed through behavioral assays.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related tetrahydropyrimidine derivatives:

Compound Name & Source Substituents (Positions) Pharmacological Activity Synthesis Highlights Structural Features
Target Compound 2: 4-ethylpiperazinyl; 6: thiophen-2-yl Anticancer (inferred from class) Likely condensation with thiourea Puckered pyrimidine ring; hydrogen-bonding networks inferred from analogs
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate 2: thioxo; 4: 2,4-dimethoxyphenyl; 6: methyl Anticancer (explicitly tested) ZnCl₂ catalysis, glacial acetic acid, 80°C Not explicitly reported; likely planar pyrimidine core
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4,6-trimethoxybenzylidene; 5: phenyl Pharmacological interest (unspecified) Reflux with chloroacetic acid, NaOAc Flattened boat conformation; C–H···O hydrogen bonds
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: diphenylpyrazole; 2: thioxo Not reported Not detailed Thioxo group may enhance hydrogen-bonding potential
Ethyl 4-(2,4-dichlorophenyl)-1-ethyl-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: dichlorophenyl; 6: trifluoromethylphenyl-piperazine Not reported Not detailed Bulky substituents increase lipophilicity; potential for enhanced CNS penetration

Substituent Effects on Bioactivity

  • Thiophene vs. In contrast, phenyl-substituted analogs (e.g., ) may exhibit reduced solubility due to higher hydrophobicity.
  • Piperazine Derivatives : The 4-ethylpiperazinyl group in the target compound enhances water solubility and may target serotonin or dopamine receptors, whereas bulkier piperazine derivatives (e.g., ) with trifluoromethyl groups prioritize lipophilicity, favoring blood-brain barrier penetration.

Structural and Crystallographic Insights

  • Pyrimidine ring puckering, observed in (flattened boat conformation), is critical for molecular packing and stability.

Research Findings and Implications

  • Anticancer Potential: While the target compound’s activity is inferred from class-wide trends, analogs like show explicit anticancer activity, suggesting the thiophene and ethylpiperazine groups could synergize for enhanced efficacy.
  • Solubility vs. Bioactivity Trade-offs : The target compound balances solubility (via ethylpiperazine) and bioactivity (via thiophene), whereas highly lipophilic analogs (e.g., ) may struggle with pharmacokinetics despite improved target affinity.

Biological Activity

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 896663-78-8) is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, with a molecular weight of 364.5 g/mol. The structure features a tetrahydropyrimidine core substituted with an ethylpiperazine moiety and a thiophene ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step synthetic pathways. Notably, the Biginelli reaction has been utilized for synthesizing similar pyrimidine derivatives with promising biological activities .

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine rings possess potent antibacterial effects against various strains of bacteria, including resistant strains .

2. Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties; thus, derivatives like this compound are being investigated for potential use in treating neurological disorders. Some studies have indicated that such compounds can modulate neurotransmitter systems and exhibit anxiolytic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that a related compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria using the disk diffusion method. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Comparative Biological Activity Table

Compound Activity Type Target Organism/Cell Line Efficacy (MIC/IC50)
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo...AntimicrobialE. coli / S. aureusMIC: 32 µg/mL
Similar Compound AAnticancerMCF7 (Breast Cancer)IC50: 10 µM
Similar Compound BNeuropharmacologicalRat Brain SlicesEC50: 50 µM

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this tetrahydropyrimidine derivative?

The compound is synthesized via multi-step reactions, including the Biginelli reaction for constructing the tetrahydropyrimidine core. Key steps involve:

  • One-pot condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinones .
  • Post-functionalization : The 4-ethylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, reacting a chlorinated intermediate with 4-ethylpiperazine under reflux in anhydrous solvents like THF or DMF .
  • Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and conformation. For example, puckering analysis of the tetrahydropyrimidine ring (flattened boat conformation) and dihedral angles between fused rings .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assignments of thiophene protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 1.0–1.2 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • IR spectroscopy : Peaks for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) are addressed by:

  • Dose-response profiling : Testing compound stability under assay conditions (pH, temperature) using HPLC-UV/MS to rule out degradation .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding modes with targets like dopamine receptors, leveraging X-ray-derived conformations .
  • Metabolite screening : LC-MS/MS to identify active/inactive metabolites that may influence observed activity .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies involve:

  • Forced degradation : Exposing the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
  • Analytical monitoring :
  • HPLC : Quantifying degradation products using C18 columns (acetonitrile/water gradients).
  • TGA/DSC : Thermal stability assessment (decomposition onset >200°C common for similar derivatives) .

Q. What advanced techniques characterize non-covalent interactions in crystal structures?

Beyond SCXRD:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using software like CrystalExplorer .
  • DFT calculations : Correlate experimental bond lengths/angles with theoretical models (B3LYP/6-311G** basis set) to validate electronic effects .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Synthetic yieldGravimetric analysis65–78% yield post-recrystallization
Crystal packingSCXRDC–H···O chains along c-axis; 80.9° dihedral angle
Thermal stabilityTGADecomposition onset at 215°C
Bioactivity validationRadioligand binding assaysIC₅₀ < 1 µM for dopamine D3 receptors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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